![molecular formula C15H7ClF3N3 B1435422 4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile CAS No. 1980053-72-2](/img/structure/B1435422.png)

4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Vue d'ensemble

Description

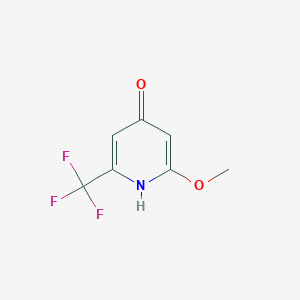

4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile, also known as 4-CF3-ImPy, is a synthetic organic compound with a wide range of applications in scientific research. It is a small molecule that has been used in various experiments to investigate the effects of its structure and properties on various biochemical and physiological systems. 4-CF3-ImPy has been used in a variety of biological experiments, including in vitro and in vivo models. It has also been used in the development of new drugs and pharmaceuticals.

Applications De Recherche Scientifique

Glucagon-Like Peptide 1 Receptor Agonists

A novel core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator. This discovery was made through the screening of 10,000 heterocyclic small molecules, demonstrating the compound's effect in increasing GLP-1 secretion and thereby increasing glucose responsiveness. These findings suggest the compound's utility in developing anti-diabetic treatment agents (Gong, Cheon, Lee, & Kang, 2011).

Fluorescent Probes for Mercury Ion Detection

The compound has also been explored for its potential in environmental monitoring and bioimaging. A study reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating their efficiency as fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. This application is critical for environmental monitoring and the detection of mercury contamination (Shao, Pang, Yan, Shi, & Cheng, 2011).

Synthesis and Pharmacological Applications

Several studies have focused on the synthesis of novel imidazo[1,2-a]pyridine derivatives, highlighting their importance in developing new pharmaceuticals and bioactive molecules. For instance, the synthesis of substituted [123I]imidazo[1,2-α]pyridines as potential probes for studying peripheral benzodiazepine receptors using SPECT imaging showcases the compound's utility in neuroscience and pharmacology (Katsifis, Mattner, Dikić, & Papazian, 2000).

Material Science and Organic Synthesis

The compound's derivatives have been utilized in material science, particularly in developing luminescent materials. A study involving tandem [8 + 2] cycloaddition--[2 + 6 + 2] dehydrogenation reactions highlighted the formation of compounds with interesting photophysical properties, indicating their potential use in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Aginagalde, Vara, Arrieta, Zangi, Cebolla, Delgado-Camón, & Cossío, 2010).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Mode of Action

Based on the known actions of similar compounds, it may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity .

Biochemical Pathways

If it modulates GABA A receptors, it could influence neurotransmission .

Result of Action

Based on the potential targets, it could have effects such as altering cell cycle progression (if it inhibits cdks), modulating cellular responses to signals (if it blocks calcium channels), or affecting neuronal activity (if it modulates gaba a receptors) .

Propriétés

IUPAC Name |

4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClF3N3/c16-12-5-11(15(17,18)19)7-22-8-13(21-14(12)22)10-3-1-9(6-20)2-4-10/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULPZTNFIXXPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)

![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)

![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B1435347.png)